5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine
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Overview
Description
5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a piperidin-4-yloxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine typically involves the reaction of 5-hydroxy-2-(trifluoromethyl)pyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the trifluoromethyl group or the reduction of the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-4-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives or removal of the trifluoromethyl group.
Substitution: Formation of new compounds with different substituents replacing the piperidin-4-yloxy group.
Scientific Research Applications
5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The piperidin-4-yloxy group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(piperidin-4-yloxy)pyridine
- 5-(Piperidin-4-yloxy)-2-methylpyridine
- 5-(Piperidin-4-yloxy)-2-chloropyridine
Uniqueness
5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable in various applications compared to its analogs.
Properties
Molecular Formula |
C11H13F3N2O |
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Molecular Weight |
246.23 g/mol |
IUPAC Name |
5-piperidin-4-yloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)10-2-1-9(7-16-10)17-8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 |
InChI Key |
PAIIFKWCIPIVHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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